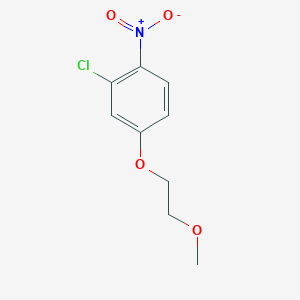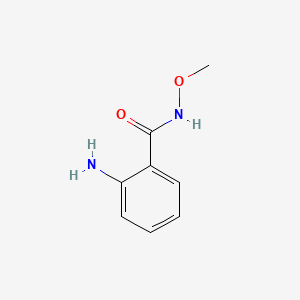
1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H12BrFN2O It is characterized by the presence of a bromine atom, a fluorine atom, and a piperidine ring attached to a benzoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-bromo-3-fluorobenzoyl chloride, is reacted with piperidine in the presence of a base such as triethylamine. This reaction forms the benzoyl intermediate.
Introduction of the Carbonitrile Group: The benzoyl intermediate is then treated with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products:
Substitution: Products with substituted nucleophiles replacing the bromine atom.
Reduction: Corresponding amines from the reduction of the carbonitrile group.
Oxidation: N-oxides from the oxidation of the piperidine ring.
科学的研究の応用
1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
作用機序
The mechanism of action of 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity. The piperidine ring provides a scaffold that facilitates interactions with biological macromolecules, leading to desired biological effects.
類似化合物との比較
1-(3-Bromo-4-fluorobenzoyl)piperidine: Similar structure but with different positional isomers of bromine and fluorine.
4-Bromo-N-Cbz-piperidine: Contains a benzyl carbamate group instead of a carbonitrile group.
Uniqueness: 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and binding properties. The presence of the carbonitrile group also adds to its versatility in chemical reactions and applications.
特性
IUPAC Name |
1-(4-bromo-3-fluorobenzoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O/c14-11-2-1-10(7-12(11)15)13(18)17-5-3-9(8-16)4-6-17/h1-2,7,9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAPMVRAOPFUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Bromo-N-[(oxan-4-yl)methyl]benzamide](/img/structure/B7942339.png)
